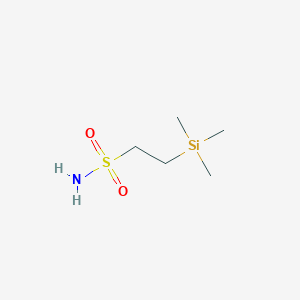

2-(Trimethylsilyl)éthanesulfonamide

Vue d'ensemble

Description

2-(Trimethylsilyl)ethanesulfonamide is a chemical compound with the molecular formula C5H15NO2SSi. It is commonly used in organic synthesis as a reagent for introducing a sulfonamide group into molecules. This compound is particularly valued for its stability and ease of removal under mild conditions, making it a versatile tool in synthetic chemistry.

Applications De Recherche Scientifique

2-(Trimethylsilyl)ethanesulfonamide is widely used in scientific research due to its versatility:

Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: It is used in the development of drugs and other therapeutic agents.

Industry: It is utilized in the production of various chemicals and materials.

Mécanisme D'action

Target of Action

The primary target of 2-(Trimethylsilyl)ethanesulfonamide is nitrogen-containing compounds. It serves as a useful reagent for the introduction of a SES-protected nitrogen functionality .

Mode of Action

2-(Trimethylsilyl)ethanesulfonamide interacts with its targets by introducing a SES-protected nitrogen functionality. This functionality can be cleaved with a fluoride ion . The formation of sulfonamide is usually carried out at low temperatures by reaction of the amine with an excess of SES-Cl in the presence of triethylamine .

Biochemical Pathways

It is known that the compound plays a role in the protection and activation of amines .

Result of Action

The primary result of the action of 2-(Trimethylsilyl)ethanesulfonamide is the introduction of a SES-protected nitrogen functionality into nitrogen-containing compounds. This functionality can later be cleaved with a fluoride ion .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(Trimethylsilyl)ethanesulfonamide can be synthesized from 2-(Trimethylsilyl)ethanesulfonyl chloride. The typical preparation involves bubbling ammonia gas through a stirred solution of 2-(Trimethylsilyl)ethanesulfonyl chloride in dichloromethane at 0°C. This reaction proceeds with a good yield of around 70% .

Industrial Production Methods: In an industrial setting, the synthesis of 2-(Trimethylsilyl)ethanesulfonamide follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced as a white solid with a melting point of 81-87°C .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Trimethylsilyl)ethanesulfonamide undergoes various chemical reactions, including:

Reduction: It can be reduced to form the corresponding amine.

Nucleophilic Addition: It participates in nucleophilic addition reactions.

Cycloadditions: It can undergo cycloaddition reactions to form cyclic compounds.

Aziridination: It can be used in aziridination reactions to form aziridines.

Common Reagents and Conditions:

Reduction: Commonly performed using reducing agents like lithium aluminum hydride.

Nucleophilic Addition: Typically involves nucleophiles such as organometallic reagents.

Cycloadditions: Often carried out under thermal or photochemical conditions.

Aziridination: Usually involves the use of aziridinating agents like iminoiodinanes.

Major Products:

Reduction: Produces the corresponding amine.

Nucleophilic Addition: Forms addition products with nucleophiles.

Cycloadditions: Results in the formation of cyclic compounds.

Aziridination: Yields aziridines.

Comparaison Avec Des Composés Similaires

2-(Trimethylsilyl)ethanesulfonamide is unique due to its stability and ease of removal under mild conditions. Similar compounds include:

Tosylamide: More difficult to deprotect compared to 2-(Trimethylsilyl)ethanesulfonamide.

Mesylamide: Also more challenging to deprotect.

Nosylamide: Similar in function but less commonly used due to deprotection difficulties.

Activité Biologique

2-(Trimethylsilyl)ethanesulfonamide, also known as SES-NH2, is a sulfonamide compound that has garnered attention for its diverse applications in organic synthesis and potential biological activities. This article explores the biological activity of SES-NH2, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C5H13N1O2S1Si1

- Molecular Weight : 177.31 g/mol

- CAS Number : 125486-96-6

The biological activity of SES-NH2 can be attributed to its ability to act as a sulfonamidation agent. It is known to interact with various molecular targets, including enzymes and receptors, which modulate biological processes. The compound serves as an ammonia surrogate in palladium-catalyzed amination reactions, facilitating the synthesis of complex organic molecules.

Key Mechanisms:

- Enzyme Inhibition : SES-NH2 has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting cell proliferation and survival.

- Targeting Receptors : The compound may interact with receptors that play roles in signaling pathways associated with cancer and other diseases.

Biological Activity

Research indicates that SES-NH2 exhibits several biological activities, including:

- Anticancer Properties : Studies have demonstrated that SES-NH2 can inhibit tumor growth by interfering with cancer cell proliferation mechanisms. For instance, it has been utilized in the synthesis of N-linked glycopeptides which are relevant in cancer biology .

- Neuroprotective Effects : Preliminary studies suggest that SES-NH2 may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases through modulation of neuroinflammatory pathways.

Case Study 1: Synthesis and Application

In a study conducted by Wang et al., SES-NH2 was used in the synthesis of an N-linked glycopeptide presenting the H-type 2 human blood group determinant. The iodosulfonamidation followed by thiolysis yielded a thioglycoside at room temperature with an impressive 85% yield . This demonstrates the compound's utility in bioconjugation strategies relevant for vaccine development.

Case Study 2: Antitumor Activity

A study highlighted the use of SES-NH2 in developing novel anticancer agents. The compound was incorporated into drug design protocols aimed at enhancing selectivity towards cancer cells while reducing toxicity to healthy cells. Results indicated promising cytotoxic effects against various cancer cell lines .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-trimethylsilylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15NO2SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H2,1-3H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZASHBBAFBWNFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451665 | |

| Record name | 2-(Trimethylsilyl)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125486-96-6 | |

| Record name | 2-(Trimethylsilyl)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilyl)ethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure determined for N-((2R,4S)-2-tert-butyl-5-methyl-4H- 1,3-dioxin-4-yl)-2-(trimethylsilyl)ethanesulfonamide?

A1: The crystal structure analysis of the reaction product between 2-(Trimethylsilyl)ethanesulfonamide (SES-NH2) and rac-2-tert-butyl-5-methyl-4H-1,3-dioxin, facilitated by a rhodium(II) acetate catalyst, was crucial in confirming the relative configuration of the resulting diastereomer. [] This structural information is valuable for understanding the stereoselectivity of the reaction and provides insights into the potential applications of SES-NH2 in synthesizing more complex molecules. []

Q2: What is the main application of 2-(Trimethylsilyl)ethanesulfonamide in organic synthesis?

A2: 2-(Trimethylsilyl)ethanesulfonamide (SES-NH2) serves as a valuable source of nucleophilic nitrogen in organic synthesis. [] It readily reacts with various electrophiles, and the SES group can be selectively removed using fluoride ion, making it a versatile building block for nitrogen-containing compounds. []

Q3: Can you provide an example of how 2-(Trimethylsilyl)ethanesulfonamide has been used to construct complex molecules?

A3: Research has demonstrated the utility of SES-NH2 in building linear and cyclic triamines. [] This method highlights the versatility of SES-NH2 as a synthetic tool for creating complex nitrogen-containing structures relevant to various fields, including medicinal chemistry. []

Q4: What are the key physical properties and solubility characteristics of 2-(Trimethylsilyl)ethanesulfonamide?

A4: 2-(Trimethylsilyl)ethanesulfonamide is a solid at room temperature with a melting point of 85-86 °C. [] It demonstrates good solubility in a variety of organic solvents, including benzene, chloroform, dichloromethane, ether, methanol, and toluene. [] This solubility profile facilitates its use in a range of synthetic transformations.

Q5: What safety precautions should be considered when working with 2-(Trimethylsilyl)ethanesulfonamide?

A5: While 2-(Trimethylsilyl)ethanesulfonamide is generally considered shelf-stable, it is crucial to avoid contact with fluoride sources due to the potential for SES group removal. [] As with any chemical, appropriate safety protocols and personal protective equipment should be employed during handling. Toxicity information is currently limited and should be handled with caution. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.